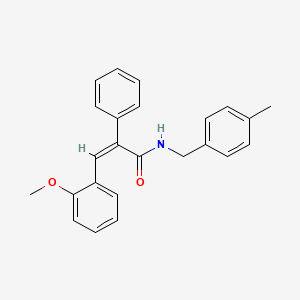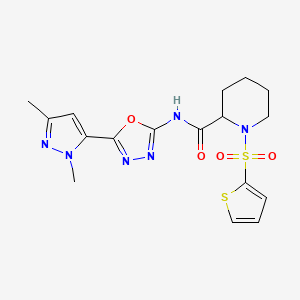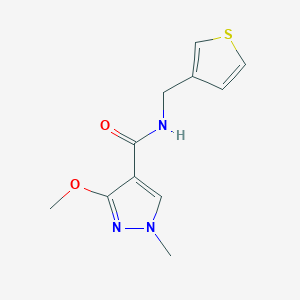
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1804896-67-0 . It has a molecular weight of 292 and is typically stored at ambient temperature . The compound is in liquid-oil physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, has been discussed in various studies . For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is used as a substrate in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent .It is a liquid-oil at ambient temperature . The InChI key, which provides information about its molecular structure, is AIWJMUAHLWLFRM-UHFFFAOYSA-N .
科学的研究の応用
Spectroscopic Characterization and Computational Studies
The compound 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and its derivatives have been the subject of various spectroscopic characterizations and computational studies. For instance, the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were explored using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to optimize the geometric structure and determine the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the molecule. Moreover, its HOMO-LUMO energies were examined using time-dependent DFT methods. The molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were also studied, showcasing its potential in biological applications (Vural & Kara, 2017).
Structural Analysis and Molecular Interactions
Structural analyses and studies on molecular interactions of derivatives of this compound have been conducted. For example, the crystal structure of certain derivatives has been analyzed, revealing details about molecular geometry, interplanar angles, and bonding configurations. These studies are vital for understanding the molecular properties and potential applications in material science and molecular engineering (Kuhn, Al-Sheikh, & Steimann, 2003).
Synthetic Methods and Chemical Reactions
The synthesis and functionalization of various derivatives of the compound have been extensively researched. This includes methods to convert the derivatives into different carboxylic acids or deprotonate and carboxylate them at specific positions. These studies provide valuable information on the chemical behavior, reactivity, and potential uses of the compound in organic synthesis and the production of fine chemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Applications in Magnetic Materials and Molecular Magnets
Research has been conducted on the synthesis and characterization of complexes based on this compound and its derivatives, particularly focusing on their magnetic properties. These complexes have been used to form novel magnetic materials with specific magnetic interactions, which are significant in the field of material science, especially for developing new magnetic and electronic devices (Xu et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, and its target organ is the respiratory system .
特性
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJMUAHLWLFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)

![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)


![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)
![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)

![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)

![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)